2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide
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Overview
Description
2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C10H8ClF3N2O and a molecular weight of 264.63 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group and a cyclopropyl group attached to a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide involves several stepsThe reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination and cyclopropylamine for the amination step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The cyclopropyl group may contribute to the compound’s stability and binding affinity. The exact molecular pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide can be compared with other trifluoromethyl-containing nicotinamides:
2-Chloro-6-(trifluoromethyl)nicotinamide: Lacks the cyclopropyl group, which may affect its chemical and biological properties.
2-Chloro-N-cyclopropyl-3-(trifluoromethyl)nicotinamide: The position of the trifluoromethyl group is different, potentially leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O/c11-8-6(9(17)15-5-1-2-5)3-4-7(16-8)10(12,13)14/h3-5H,1-2H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECHOVPFFRVPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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